molecular formula C8H13N3O2 B13641120 ethyl2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate

ethyl2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate

Cat. No.: B13641120
M. Wt: 183.21 g/mol
InChI Key: OMYHZODBVKHECF-UHFFFAOYSA-N
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Description

Ethyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate is a heterocyclic compound featuring a pyrazole core substituted with an amino group at the 4-position, a methyl group at the 3-position, and an ethyl ester moiety linked via an acetoxy group. The ethyl ester group enhances lipophilicity, influencing solubility and bioavailability, while the amino and methyl substituents modulate electronic and steric properties. Its synthesis likely involves condensation or alkylation reactions, as inferred from analogous pyrazole derivatives .

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

ethyl 2-(4-amino-3-methylpyrazol-1-yl)acetate

InChI

InChI=1S/C8H13N3O2/c1-3-13-8(12)5-11-4-7(9)6(2)10-11/h4H,3,5,9H2,1-2H3

InChI Key

OMYHZODBVKHECF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C=C(C(=N1)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate typically involves the reaction of ethyl bromoacetate with 4-amino-3-methyl-1H-pyrazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using eco-friendly solvents and catalysts, are being explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of ethyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of ethyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate can be contextualized by comparing it to analogues with modifications in the ester group, pyrazole substituents, or heterocyclic core. Below is a detailed analysis supported by a data table (Table 1) and research findings.

Table 1: Key Structural and Functional Comparisons

Compound Name (CAS No.) Molecular Formula Substituents on Pyrazole Ester/Functional Group Similarity Score Key Differences vs. Target Compound
Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate (802269-97-2) C₆H₉N₃O₂ 4-amino Methyl ester 0.90 Lacks 3-methyl; methyl vs. ethyl ester
2-(4-Amino-1H-pyrazol-1-yl)ethanol (948571-47-9) C₅H₉N₃O 4-amino Ethanol 0.86 Ethanol replaces ester; lacks 3-methyl
1-(2-Methoxyethyl)-1H-pyrazol-4-amine (948570-74-9) C₆H₁₁N₃O 4-amino Methoxyethyl 0.81 Methoxyethyl chain; 3-methyl absent
Ethyl 2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate (1158314-64-7) C₈H₁₂IN₂O₂ 4-iodo, 3,5-dimethyl Ethyl ester N/A Iodo and dimethyl substituents; amino group absent
Ethyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate (3446-72-8) C₁₃H₁₄ClNO₂ Indole core Ethyl ester N/A Indole replaces pyrazole; chloro and methyl groups

Key Findings

Impact of Ester Group Variation The methyl ester analogue (CAS 802269-97-2) exhibits a 0.90 similarity score, indicating near-identical structure except for the shorter alkyl chain. Replacement of the ester with ethanol (CAS 948571-47-9) reduces similarity to 0.84. The hydroxyl group introduces hydrogen-bonding capacity, which may enhance aqueous solubility but limit passive diffusion across biological membranes .

Conversely, the 3-methyl group in the target compound may stabilize the ring against electrophilic attacks . The iodo and dimethyl substituents in CAS 1158314-64-7 introduce significant steric and electronic effects. Iodine’s polarizability could enhance intermolecular interactions, while dimethyl groups may hinder crystal packing .

Heterocyclic Core Modifications Replacement of pyrazole with indole (CAS 3446-72-8) fundamentally alters the aromatic system.

Biological and Synthetic Relevance Ethyl ester derivatives, such as those in CAS 1158314-64-7 and the target compound, are frequently employed as intermediates in pharmaceutical synthesis. For example, ethyl 2-(5-chloro-3-(...))acetate derivatives are precursors to antimicrobial agents . The amino group in the target compound and its analogues (e.g., CAS 802269-97-2) may facilitate hydrogen bonding, critical for molecular recognition in drug-receptor interactions .

Biological Activity

Ethyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of ethyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate features a pyrazole ring with an amino group and an ethyl acetate moiety, contributing to its unique reactivity profile. The presence of these functional groups is crucial for its biological interactions.

Compound Name Structure Features Unique Properties
Ethyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetateMethyl substitution on the pyrazole ringExhibits enhanced antimicrobial activity
Ethyl 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetateCyclopropyl group additionPotentially greater selectivity in biological assays
Ethyl 2-(3-amino-pyrazole)Lacks acetate moietyMore reactive due to free amino group

Antimicrobial Activity

Research indicates that ethyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate exhibits significant antimicrobial properties against various bacterial strains and fungi. In vitro studies have shown that derivatives of this compound can inhibit the growth of pathogenic microorganisms, making it a candidate for further development as an antimicrobial agent .

Antitumor Properties

The compound has also demonstrated potential antitumor activity. Studies involving cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) have reported that ethyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate can induce cell cycle arrest and apoptosis in cancer cells. The mechanism involves the inhibition of cell proliferation and induction of apoptosis through pathways independent of p53 .

Cell Line IC50 (µM) Mechanism of Action
HCT-11615Induces G0/G1 arrest
MCF-720Promotes apoptosis
HeLa10Cell cycle disruption

Antileishmanial and Antimalarial Activities

Ethyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate has been explored for its antileishmanial and antimalarial activities. Similar pyrazole compounds have shown efficacy in disrupting the biochemical pathways of parasites responsible for these diseases, suggesting that this compound may have a role in developing new treatments .

The biological activity of ethyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate is attributed to its ability to interact with various molecular targets within cells:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor, impacting metabolic pathways critical for microbial growth and cancer cell survival.
  • Cell Cycle Modulation : It induces specific phases of the cell cycle arrest, leading to reduced proliferation rates in tumor cells.
  • Apoptosis Induction : By triggering apoptotic pathways, it effectively reduces the viability of cancerous cells.

Case Studies

Several studies have investigated the biological effects of ethyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate:

Study 1: Antimicrobial Efficacy

In a study evaluating various derivatives against bacterial strains, ethyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Study 2: Cancer Cell Line Analysis

A detailed analysis using MTT assays revealed that at a concentration of 25 µM, the compound significantly reduced cell viability in MCF-7 cells by over 70% after 72 hours of treatment, indicating strong antitumor potential .

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